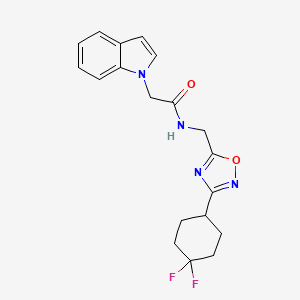
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20F2N4O2 and its molecular weight is 374.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide is a novel synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by several key structural components:
- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological properties.
- Difluorocyclohexyl Group : Enhances lipophilicity and potentially increases biological activity.
- Indole Moiety : Known for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.
The precise mechanism of action for this compound is under investigation. However, it is believed that the oxadiazole ring and difluorocyclohexyl group may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation could lead to various biological effects including apoptosis in cancer cells.
Biological Activity
Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities:
Anticancer Activity
Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study found that certain oxadiazole derivatives exhibited IC50 values as low as 0.14 μM on A549 lung cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | A549 | <0.14 |
| 4f | A549 | 1.59 |
| 4g | C6 | 8.16 |
These compounds were shown to induce apoptosis through mechanisms such as mitochondrial membrane depolarization and activation of caspase pathways .
Antimicrobial and Antiviral Properties
In addition to anticancer activity, derivatives of oxadiazole have been studied for their antimicrobial and antiviral properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Case Studies
Case Study 1: Anticancer Mechanisms
A recent study explored the mechanisms of action for several oxadiazole derivatives on cancer cell lines. The findings indicated that these compounds could induce apoptosis by activating caspase pathways and affecting cell cycle regulation .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of oxadiazole derivatives. It was found that modifications to the oxadiazole ring significantly affected the compounds' biological activity. For example, substituents on the indole moiety influenced both lipophilicity and potency against cancer cells .
Future Directions
Ongoing research is necessary to further elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways involved in its anticancer activity.
Propiedades
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-19(21)8-5-14(6-9-19)18-23-17(27-24-18)11-22-16(26)12-25-10-7-13-3-1-2-4-15(13)25/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNOYIZGIIDYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














